
2-Methoxy-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simpler pyridine derivatives. For instance, the synthesis of (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, a key intermediate for chiral proton pump inhibitors, includes nine steps from 2,3-dimethylpyridine, with the final product showing high optical purity as analyzed by chiral HPLC . This suggests that a similar approach could be used for synthesizing the compound of interest, potentially involving selective functionalization of the pyridine ring and subsequent introduction of the sulfone group.
Molecular Structure Analysis
X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to characterize the structures of methoxy substituted phenylazo pyridones. These studies reveal that such compounds crystallize in the hydrazone form and exhibit stability due to hyperconjugative interactions and charge delocalization . Although the exact structure of "2-Methoxy-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone" is not provided, similar analytical techniques could elucidate its molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of methoxy and pyridinyl groups in the presence of various reagents has been explored. For example, the interaction of chloromethyl-pyridine derivatives with thiones and sodium methoxide leads to the formation of methylsulphinyl derivatives, indicating that methoxy and pyridinyl groups can participate in nucleophilic substitution reactions . This information could be relevant when considering the chemical reactions that "2-Methoxy-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, UV, MS, and NMR . These methods provide valuable information about the functional groups present, molecular weight, and electronic structure. For the compound of interest, similar spectroscopic analyses would be essential to determine its physical state, solubility, and reactivity.
Scientific Research Applications
1. Crystal Structure Analysis
Research involving derivatives of 2-methoxy-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone has contributed to the understanding of crystal structures in chemistry. For instance, the study by Ma et al. (2018) focused on synthesizing methylsulphinyl derivatives and analyzing their crystal structures and spectroscopic properties, which are vital in understanding molecular interactions and chemical properties (Ma et al., 2018).
2. Synthesis and Tautomerism in Heterocyclic Compounds
The compound's derivatives have been used to study the synthesis and tautomerism of heterocyclic compounds. Ochi et al. (1976) investigated the reactions of 2-hydroxypyrazolo[1,5-a]pyridine, leading to insights into nitrosation, nitration, and bromination processes (Ochi et al., 1976).
3. Cardiotonic and Vasodilator Activities
The compound has been implicated in the synthesis of cardiotonic agents with vasodilator activities. Kau et al. (1985) explored the preparation of labeled forms of this compound to study its metabolic pathways and therapeutic potential (Kau et al., 1985).
4. Antimicrobial Properties
Compounds related to 2-methoxy-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone have been synthesized for potential antimicrobial applications. El-Mariah and Nassar (2008) investigated novel pyridone derivatives containing sulfonamide moiety, expected to exhibit bactericidal and fungicidal activities (El-Mariah & Nassar, 2008).
5. Reactivation of Acetylcholinesterase
This compound has also been explored in the context of reactivating acetylcholinesterase inhibited by organophosphorus compounds. Chandar et al. (2014) designed a derivative to reverse the aging process of inhibited acetylcholinesterase, which is significant in treating certain types of chemical poisoning (Chandar et al., 2014).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.
Future Directions
The future directions of a compound refer to its potential applications and research opportunities. This compound is described as having myriad applications in scientific research1, suggesting that it could be a game-changer in various scientific studies.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
properties
IUPAC Name |
2-methoxy-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10-7-5-6-8-13(10)20(17,18)14-11(2)9-12(3)16-15(14)19-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISACKKBKPVOBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326383 | |
| Record name | 2-methoxy-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxy-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone | |
CAS RN |
306978-35-8 | |
| Record name | 2-methoxy-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)
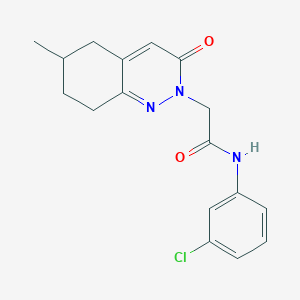
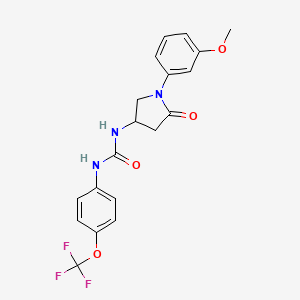
![(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate](/img/structure/B2509679.png)
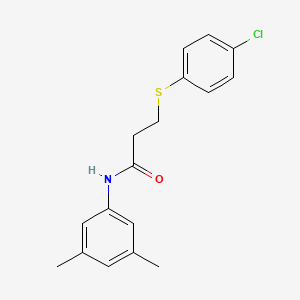
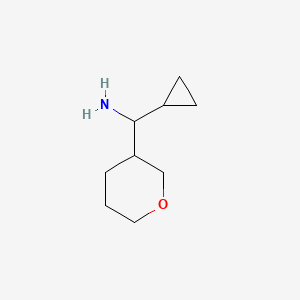
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)
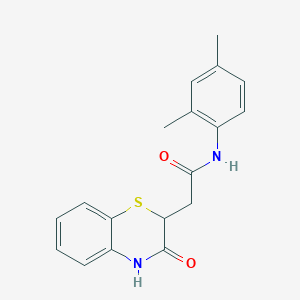

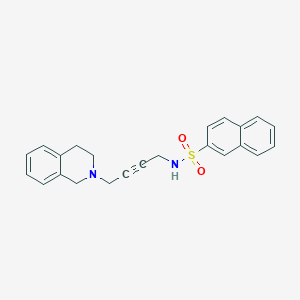
![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
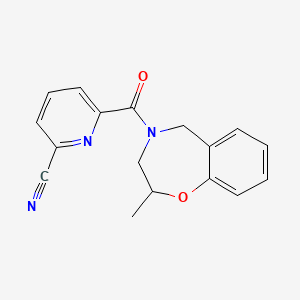
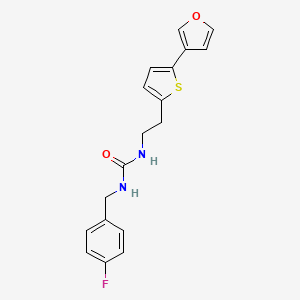
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)